molecular formula C14H14N4O2S2 B2548012 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392290-74-3

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2548012
CAS RN: 392290-74-3
M. Wt: 334.41
InChI Key: NCSXVALJBHFKMK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenylamino group, a thiadiazole ring, and a cyclopropane ring. These functional groups could potentially confer interesting chemical and biological properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenylamino group could be introduced through a reaction with aniline, and the thiadiazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The thiadiazole ring and the cyclopropane ring would add a degree of rigidity to the molecule, which could influence its interactions with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the thiadiazole ring could potentially participate in electrophilic substitution reactions, and the phenylamino group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiadiazole ring could potentially make the compound more lipophilic, which could influence its solubility and its ability to cross biological membranes .

Future Directions

The potential biological activities of this compound make it an interesting target for future research. Studies could be conducted to synthesize the compound and test its biological activity. Additionally, the compound could be modified to enhance its activity or reduce potential toxicity .

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-11(15-10-4-2-1-3-5-10)8-21-14-18-17-13(22-14)16-12(20)9-6-7-9/h1-5,9H,6-8H2,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSXVALJBHFKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

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